(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide
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Overview
Description
(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a nitrobenzyl group, an amino group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in the synthesis of peptides . Therefore, its primary targets would be the amino acids or peptides that it is reacting with during the synthesis process.
Mode of Action
The compound reacts with glycine to form an ethoxyacetylene and can be used to synthesize alanine-containing peptides . The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of glycine attacks the carbonyl carbon of ethoxyacetylene .
Result of Action
The primary result of this compound’s action is the synthesis of alanine-containing peptides . These peptides could have a variety of molecular and cellular effects depending on their specific structures and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide typically involves the esterification of (S)-2-aminopropanoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl 2-aminopropanoate.
Reduction: Formation of 2-aminopropanoic acid and 4-nitrobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-bromobutyric acid hydrobromide: Similar in structure but with a bromine atom instead of a nitro group.
(S)-Methyl-2-aminopropanoate hydrochloride: Similar ester structure but with a methyl group instead of a nitrobenzyl group.
Uniqueness
(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and biochemical probes.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXOAGURTONY-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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